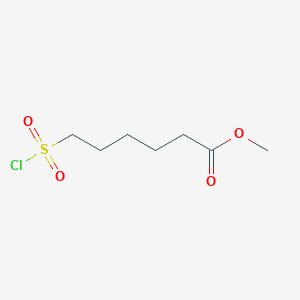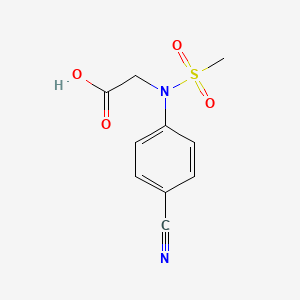![molecular formula C13H9Cl2N3O3S2 B2852335 2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide CAS No. 1903048-67-8](/img/structure/B2852335.png)
2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a chemically synthesized compound that contains diverse functional groups, making it a subject of interest in various fields of chemical and biological research. This compound is structured with a thiophene carboxamide backbone, linked to a dihydrothieno pyrimidine core via a chlorinated ethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions
Starting with 2,5-dichlorothiophene, bromination can be done to obtain 2,5-dichloro-3-bromothiophene.
The brominated intermediate undergoes nucleophilic substitution with ethyl amine to form 2,5-dichloro-N-ethylthiophene-3-carboxamide.
Concurrently, synthesize the 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine core via cyclization reactions involving thiophene derivatives and pyrimidine ring closure.
The final step is coupling the dihydrothieno pyrimidine derivative with the ethylthiophene carboxamide intermediate under controlled temperature and catalytic conditions to achieve the target compound.
Industrial Production Methods: : Industrial synthesis might utilize high-yield, cost-effective processes, focusing on solvent-efficient routes and streamlined purification stages. Reaction conditions would be optimized for scalability, such as adjusting temperature, pressure, and reagent concentrations to maximize yields and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions on the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions primarily target the carboxamide group, potentially converting it to an amine derivative.
Substitution: : The chlorinated positions in the thiophene ring can undergo substitution reactions, yielding various derivatives with different substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Nucleophiles like sodium amide (NaNH2) or Grignard reagents in aprotic solvents.
Major Products: : Depending on the reagents and conditions, oxidation yields sulfoxides/sulfones, reduction yields amines, and substitution reactions yield new derivatives with varied functional groups.
Scientific Research Applications
2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide has numerous applications:
Chemistry: : As an intermediate in organic synthesis, it serves in creating novel compounds for materials science and catalysis.
Biology: : It's utilized in biochemical assays to study interactions with proteins and nucleic acids, aiding in understanding biological pathways.
Medicine: : Investigated for its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Industry: : As a building block in the synthesis of agrochemicals, dyes, and advanced polymers.
Mechanism of Action
The compound's mechanism involves interaction with biological macromolecules. It may act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. In cells, it could target specific pathways by binding to DNA or proteins, altering their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide analogs with variations in halogenation.
Compounds with different alkyl or aryl substitutions on the thiophene ring.
Structural isomers with altered positions of functional groups.
Uniqueness: : The specific combination of a chlorinated thiophene ring linked to a dihydrothieno pyrimidine core with an ethyl bridge makes it unique, potentially offering distinctive biochemical interactions and properties.
That’s a wrap! How detailed was that for your taste?
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3S2/c14-8-5-6(10(15)23-8)11(19)16-2-3-18-12(20)9-7(1-4-22-9)17-13(18)21/h1,4-5H,2-3H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICBJZKEMJHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2852252.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)



![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)

![4-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2852263.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)

![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2852267.png)



